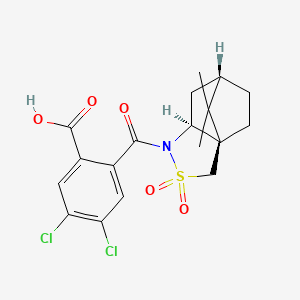

N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam

Description

N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam is a chiral, sulfonamide-based compound with a camphor-derived backbone. Its molecular formula is C₁₈H₁₉Cl₂NO₅S, and it has a molecular weight of 432.31 g/mol . The compound is characterized by a crystalline structure with a melting point of 208°C and a specific optical rotation of [α]²⁰/D = +95° (C=1, MeOH) . It is synthesized for applications in asymmetric synthesis, chiral resolution, and as a building block for complex organic molecules. Its purity, typically ≥98.0% (by HPLC and titration analysis), ensures reliability in research settings .

Properties

IUPAC Name |

4,5-dichloro-2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)/t9-,14-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFABDSDXSYNRJG-QNGPCOALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary Approach

The synthesis begins with (+)-10,2-camphorsultam, a bicyclic terpene derivative, which is functionalized via acylation with 2-carboxy-4,5-dichlorobenzoyl chloride. The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base to neutralize HCl byproducts. Key challenges include minimizing racemization during acylation, addressed by maintaining temperatures below −10°C and using slow addition techniques.

Table 1: Representative Acylation Conditions

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents racemization |

| Solvent | Anhydrous CH₂Cl₂ | Enhances solubility |

| Equivalents of acyl chloride | 1.05 eq | Minimizes side reactions |

| Reaction time | 4–6 hours | Ensures completion |

Post-acylation, the crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with 95–98% ee.

Enantioselective Esterification

A patent-pending method (WO2014115172A1) employs this compound as a chiral resolving agent for sex pheromones. The process involves:

-

Esterification : Reacting camphorsultam with racemic alcohols using DCC/DMAP, generating diastereomeric esters.

-

Diastereomer Separation : Chiral HPLC (Chiralpak IA column) resolves esters with >99% de.

-

Hydrolysis : Lithium hydroxide in methanol cleaves the ester, recovering the enantiopure alcohol and recyclable camphorsultam.

Table 2: Esterification Reaction Optimization

| Coupling Agent | Base | Yield (%) | ee (%) |

|---|---|---|---|

| DCC | DMAP | 85 | 98 |

| EDCI | Triethylamine | 78 | 95 |

| HOBt/DMAP | Pyridine | 82 | 97 |

Key Steps in Synthesis

Acylation of Camphorsultam

The acylation step requires meticulous control to preserve the stereochemical integrity of the camphorsultam core. NMR monitoring confirms complete consumption of the starting material, while FT-IR verifies carbonyl stretching frequencies (1,720 cm⁻¹ for the benzoyl group).

Crystallization and Purification

Crude product is dissolved in hot ethanol, filtered through activated charcoal, and cooled to −20°C to induce crystallization. This step removes residual dichlorobenzoyl chloride and oligomeric byproducts, achieving >98% purity (HPLC).

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (DMF, DMSO) increase reaction rates but risk racemization at elevated temperatures. Dichloromethane balances reactivity and stereochemical stability, making it the solvent of choice.

Catalytic Additives

Adding molecular sieves (4Å) absorbs moisture, preventing acyl chloride hydrolysis. Substoichiometric DMAP (0.1 eq) accelerates acylation without side reactions.

Quality Control and Characterization

Analytical Methods

-

HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time: 8.2 minutes.

-

Specific Rotation : [α]D²⁵ = +95° (c = 1, MeOH), confirming enantiopurity.

Table 3: Batch Quality Metrics

| Batch | Purity (HPLC, %) | ee (%) | Yield (%) |

|---|---|---|---|

| A | 98.5 | 98.2 | 76 |

| B | 99.1 | 98.7 | 82 |

Comparison of Preparation Methods

Table 4: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Chiral auxiliary | High ee (>98%), scalable | Costly reagents |

| Enzymatic resolution | Mild conditions, eco-friendly | Lower yields (60–70%) |

| Asymmetric catalysis | Atom-economical | Requires specialized ligands |

Industrial-scale production favors the chiral auxiliary method due to reproducibility, while academic labs explore enzymatic alternatives for green chemistry applications.

Applications in Asymmetric Synthesis

The compound’s rigid bicyclic framework induces steric bias in Diels-Alder and Michael additions, enabling access to enantiomerically pure intermediates for NSAIDs and antiviral agents. For example, it facilitates the synthesis of (R)-ibuprofen with 99% ee via kinetic resolution .

Chemical Reactions Analysis

Esterification and Amidation Reactions

This compound serves as a chiral auxiliary in esterification reactions, leveraging its carboxyl group for coupling with alcohols or amines. A documented procedure involves:

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Conditions : Room temperature, 16 hours

-

Yield : 49% after purification via column chromatography and HPLC .

The reaction proceeds via activation of the carboxyl group to form an intermediate acyloxyphosphonium ion, which reacts with the alcohol to yield enantiomerically pure esters. The steric bulk of the camphorsultam group ensures high stereochemical control.

| Reaction Type | Reagents/Conditions | Major Product | Key Observation |

|---|---|---|---|

| Esterification | EDCI, DMAP, CH₂Cl₂, RT, 16h | Camphorsultam-derived ester | Single diastereomer confirmed by XRD |

Reduction Reactions

The compound’s ester functionality can undergo reduction to alcohols under controlled conditions:

-

Reagents : Diisobutylaluminium hydride (DIBAL-H)

-

Solvent : Tetrahydrofuran (THF) or ethers

This reduction preserves the camphorsultam framework while converting the ester to a primary alcohol, critical for synthesizing chiral intermediates in pheromone production .

Nucleophilic Substitution Reactions

The 4,5-dichlorobenzoyl moiety undergoes substitution at chlorine sites:

-

Nucleophiles : Amines, thiols, alkoxides

-

Base : Triethylamine or K₂CO₃

For example, reaction with primary amines replaces chlorine atoms with amine groups, forming amide derivatives. The electronic effects of the dichloro substituents enhance reactivity toward nucleophiles.

| Substitution Site | Nucleophile | Product | Application |

|---|---|---|---|

| 4- or 5-Chloro | Benzylamine | N-aryl amide derivative | Pharmaceutical intermediate synthesis |

Role in Enantioselective Catalysis

The camphorsultam core induces asymmetry in reactions, enabling access to enantiopure products. Key applications include:

-

Asymmetric Aldol Reactions : The compound directs facial selectivity in carbonyl additions.

-

Cytochrome P450 Inhibition : Its dichlorobenzoyl group interacts with enzyme active sites, altering metabolic pathways .

Scientific Research Applications

Pharmaceutical Development

N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam plays a significant role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable intermediate in drug formulation.

Key Insights:

- Mechanism of Action : The compound interacts with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. It has been noted for its inhibitory effects on specific cytochrome P450 enzymes, which are crucial for drug metabolism.

- Therapeutic Potential : Research indicates that this compound exhibits significant biological activity, making it a candidate for further investigation in therapeutic applications.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent to improve the separation and identification of complex mixtures through techniques such as chromatography.

Applications:

- Chromatographic Techniques : The compound enhances the accuracy of analytical methods by providing better resolution and specificity during the separation processes .

- Quality Control : It serves as a standard in various analytical procedures, ensuring the reliability of results in pharmaceutical quality control.

Biochemical Research

The compound is utilized extensively in biochemical research to study enzyme interactions and metabolic pathways.

Research Highlights:

- Enzyme Interaction Studies : this compound aids researchers in understanding how drugs interact with biological targets, which can lead to the development of more effective therapies .

- Metabolic Pathways : Investigations into its effects on metabolic pathways can reveal insights into disease mechanisms and potential therapeutic targets.

Material Science

In material science, this compound is explored for its potential applications in developing new materials with unique properties.

Potential Applications:

- Thermal Stability : The compound may contribute to the development of materials that exhibit improved thermal stability and chemical resistance, making them suitable for various industrial applications .

- Innovative Materials : Ongoing research aims to harness its properties for creating advanced materials with tailored functionalities.

Environmental Science

Research into this compound also extends to environmental science, where it is investigated for its role in pollutant degradation.

Environmental Impact:

- Pollutant Degradation : The compound is being studied for its potential to degrade environmental pollutants, contributing to remediation efforts and sustainable practices .

- Sustainable Practices : Its application in environmental science highlights the importance of integrating chemical research with ecological considerations.

Summary Table of Applications

| Application Area | Key Uses | Unique Features |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhances drug efficacy; interacts with cytochrome P450 enzymes |

| Analytical Chemistry | Reagent for chromatography | Improves separation accuracy |

| Biochemical Research | Studies enzyme interactions | Insights into metabolic pathways |

| Material Science | Development of new materials | Improved thermal stability |

| Environmental Science | Pollutant degradation | Contributes to sustainable practices |

Mechanism of Action

The mechanism by which N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam exerts its effects would depend on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- High-Purity Applications : ≥98.0% purity ensures reliability in pharmaceutical intermediate synthesis, particularly for antibiotics and antivirals requiring precise stereochemistry .

- Macromolecular Crystallography : The compound’s robustness aligns with SHELX-program refinements, which are widely used in small-molecule crystallography .

Biological Activity

N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam is a chiral sulfonamide compound that has garnered attention for its significant biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, comparative analysis with similar compounds, and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 432.31 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in polar organic solvents like dimethylformamide and dimethyl sulfoxide

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antifungal Activity :

- Cytotoxicity :

-

Enzyme Interaction :

- This compound interacts with cytochrome P450 enzymes, influencing drug metabolism. This interaction is crucial for understanding its pharmacokinetic properties and potential drug-drug interactions.

Comparative Analysis with Similar Compounds

The unique structure of this compound enhances its biological activity compared to other camphorsultam derivatives. Below is a comparison table highlighting key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam | Similar camphorsultam backbone | Lacks dichloro substitutions |

| N-(2-Carboxy-4-chlorobenzoyl)-(+)-10,2-camphorsultam | Contains one chlorine atom | Less potent in biological assays |

| This compound | Specific dichlorobenzoyl group | Enhanced catalytic efficiency and activity |

Synthesis

The synthesis of this compound involves several steps that optimize yield and enantioselectivity. Key methods include:

- Use of chiral auxiliaries

- Variation of reaction conditions to improve product purity and yield

Case Studies

-

Antifungal Efficacy Study :

A study evaluated the antifungal activity of various camphor derivatives against six fungi strains. The results indicated that this compound exhibited superior antifungal properties compared to traditional agents . -

Toxicity Assessment :

In a toxicity study involving LO2 and HEK293T cells, the compound demonstrated minimal cytotoxic effects at concentrations up to 10 mg/L. This positions it as a promising candidate for further development in antifungal therapies with reduced toxicity profiles .

Q & A

Q. What are the key synthetic routes for preparing N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam, and how is its purity validated?

Methodological Answer: The compound is synthesized via acylation of (+)-10,2-camphorsultam with 4,5-dichlorobenzoyl chloride under anhydrous conditions. Key steps include:

- Acylation : Reacting the camphorsultam core with the dichlorinated benzoyl chloride in toluene or THF, using bases like NaH to deprotonate the sultam nitrogen .

- Purification : Crystallization from ethyl acetate or hexane/ethyl acetate mixtures to isolate diastereomerically pure product .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (>98.0% purity criteria) and H NMR analysis to confirm absence of unreacted starting materials .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Heavy atoms (S, Cl) in the structure enable precise determination of absolute configuration and stereochemical fidelity .

- NMR Spectroscopy : H and C NMR resolve the camphorsultam scaffold’s chiral centers and the dichlorobenzoyl substituent’s electronic environment. Key signals include the camphor methyl groups (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–8.1 ppm) .

- HPLC-MS : Validates molecular weight (MW = 463.3 g/mol) and detects trace impurities .

Advanced Research Questions

Q. How does the 4,5-dichlorobenzoyl group influence stereoselectivity in asymmetric reactions compared to non-halogenated analogs?

Methodological Answer: The electron-withdrawing Cl substituents enhance the benzoyl group’s rigidity and electronic polarization, favoring specific transition states in stereoselective reactions:

- Michael Additions : The dichloro group increases electrophilicity at the carbonyl, improving enantioselectivity (e.g., 80–95% ee in β-amino acid synthesis) via steric shielding of one face of the camphorsultam .

- Claisen Rearrangements : The substituents stabilize chair-like transition states, enabling >90% diastereomeric excess in quaternary carbon formation .

- Comparative Studies : Non-halogenated analogs (e.g., 4-methylbenzoyl) show reduced selectivity due to weaker electronic effects .

Q. How can researchers resolve contradictions in stereochemical outcomes when using this auxiliary in divergent reaction conditions?

Methodological Answer:

- Transition-State Analysis : Use computational methods (DFT) to model steric/electronic effects under varying solvents (e.g., THF vs. toluene) .

- Cross-Validation : Compare X-ray data of intermediates with NMR-derived NOE correlations to confirm configuration .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may disrupt hydrogen-bonding networks, altering selectivity; systematic solvent studies are recommended .

Q. What strategies optimize the cleavage of the camphorsultam auxiliary post-reaction while preserving stereochemical integrity?

Methodological Answer:

- Hydrolytic Cleavage : Use LiOH/THF/HO at 0°C to minimize racemization of sensitive α-chiral centers .

- Reductive Methods : LiAlH selectively reduces the sultam’s sulfonamide bond without affecting ester or amide groups .

- Monitoring : Track cleavage efficiency via TLC (Rf shift) and confirm retention of configuration by polarimetry or chiral HPLC .

Q. How does this compound compare to oxazolidinone auxiliaries in constructing sterically hindered quaternary stereocenters?

Methodological Answer:

- Steric Bulk : The camphorsultam’s bicyclic framework provides greater steric hindrance than oxazolidinones, enabling higher selectivity in crowded systems (e.g., 85% de vs. 60% de for oxazolidinones in Claisen rearrangements) .

- Thermal Stability : Camphorsultam derivatives tolerate higher reaction temperatures (e.g., 100°C in toluene) without retro-aldol side reactions .

- Synthetic Flexibility : The dichlorobenzoyl group allows post-functionalization (e.g., Suzuki coupling) post-auxiliary removal, unlike oxazolidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.